Caldiamide sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Caldiamide sodium pharmacokinetics distribution volume half-life

Pharmacokinetic Parameters of Caldiamide Sodium in Omniscan

This compound is a key component of the gadolinium-based contrast agent Omniscan (gadodiamide). The table below summarizes its core pharmacokinetic properties from official prescribing information [1] [2].

| Parameter | Value / Description | Key Context and Notes |

|---|---|---|

| Volume of Distribution | ~0.2 L/kg (extracellular fluid volume) [2] | Rapid distribution in extracellular fluid. |

| Half-Life (Elimination) | ~70-80 minutes [2] | Prolonged in patients with impaired renal function. |

| Clearance | Renal (glomerular filtration); nearly identical to renal clearance rate [2] | Total and renal clearance similar to inulin. |

| Primary Elimination Route | Renal excretion [1] [2] | ~85% in urine within 4 hours; ~95-98% within 24 hours (normal renal function). |

| Metabolism | No detectable metabolites [2] | No observed protein binding. |

| Gadolinium Retention | Retained for months/years in brain, bone, skin [1] [2] | Considered in risk-benefit assessment for all GBCAs. |

Experimental and Methodological Context

While specific protocols for this compound are not detailed in the available sources, the general principles of pharmacokinetic studies provide insight into how these parameters are determined.

- General PK Study Design: Pharmacokinetic parameters are typically calculated from plasma drug concentration-versus-time data collected after intravenous administration [3]. These studies aim to describe the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) [4] [3].

- Analytical Methods: Quantitative bioanalysis is central to these studies. While not specified for caldiamide, modern PK studies often use technologies like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for precise quantification of drugs and metabolites in biological matrices like plasma, urine, and tissue homogenates [4] [5].

- Data Analysis: Parameters like clearance and volume of distribution are determined using mathematical models. The elimination half-life is derived from the elimination rate constant, and these values are interrelated through standard pharmacokinetic formulas [6] [7] [3].

Conceptual Framework of Key PK Parameters

To better understand the relationship between the key pharmacokinetic parameters of volume of distribution, clearance, and half-life, the following diagram illustrates how they interconnect.

This relationship means that a drug's half-life is prolonged by either an increase in its volume of distribution or a decrease in its clearance rate [7].

References

- 1. DailyMed - OMNISCAN- gadodiamide injection [dailymed.nlm.nih.gov]

- 2. Omniscan: Dosages and Ingredients | Full... | MIMS Philippines [mims.com]

- 3. - Pharmacology - MSD Veterinary Manual Pharmacokinetics [msdvetmanual.com]

- 4. Pharmacokinetics Study Service, PK Assay Lab, PK Sample Analysis [nebiolab.com]

- 5. sciencedirect.com/science/article/pii/S2095177921000617 [sciencedirect.com]

- 6. Table: Formulas Defining Basic Pharmacokinetic Parameters-MSD... [msdmanuals.com]

- 7. - Half | Deranged Physiology life [derangedphysiology.com]

Caldiamide sodium mechanism of action in vivo

Chemical Profile and Pharmaceutical Role

The table below summarizes the core chemical and functional information for caldiamide sodium:

| Property | Description |

|---|---|

| Molecular Formula | C({16})H({26})CaN({5})NaO({8}) [1] [2] |

| Molecular Weight | 479.47 g/mol [1] |

| IUPAC Name | calcium;sodium;2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate [1] |

| FDA UNII | 9G03615Q60 [1] |

| Role | Pharmaceutic aid (excipient) [2] |

| Function | Excess ligand to minimize risk of Gd³⁺ release in Gadodiamide injection (Omniscan) [3] [4] |

Pharmacokinetics and In Vivo Stability

Key pharmacokinetic parameters and metabolic fate of this compound from a rat study are detailed below:

| Parameter | Finding |

|---|---|

| Elimination Half-life | 0.31 hours [5] |

| Volume of Distribution | 244 ml/kg [5] |

| Plasma Clearance | 9.2 ml/min/kg [5] |

| Primary Excretion Route | Renal (glomerular filtration) [5] |

| Urinary Excretion (4h) | 86.6% of administered radioactive dose [5] |

| Urinary Excretion (120h) | 95.3% of administered radioactive dose [5] |

| Fecal Excretion (120h) | 3.3% of administered radioactive dose [5] |

| Major Metabolites | Zn-form (~7%) and Cu-form (~1%) of the complex [5] |

| Unchanged Parent Drug in Urine | ~92% [5] |

This data demonstrates that this compound is rapidly eliminated from the body primarily via the kidneys. The presence of zinc and copper metabolites confirms that transmetallation occurs in vivo, where endogenous zinc and copper ions displace the calcium ion in the caldiamide molecule [5]. However, this process only happens to a small extent.

Mechanism of Action: Gd³⁺ Scavenging

This compound's primary mechanism is to act as a sacrificial scavenger for toxic free Gd³⁺ ions. The diagram below illustrates this protective function and the consequence of its absence.

Caldiamide scavenges free Gd³⁺ to prevent toxicity, while undergoing minor transmetallation itself.

This scavenging mechanism is critical because released Gd³⁺ ions can deposit in tissues and potentially trigger a serious condition called Nephrogenic Systemic Fibrosis (NSF) in patients with severe renal impairment [3] [4].

Key Experimental Evidence

A pivotal preclinical study investigated the role of caldiamide by comparing different formulations in rats [4]:

- Experimental Groups: Rats received repeated high-dose injections of

Omniscan (with caldiamide),gadodiamide without caldiamide,Magnevist,caldiamide alone,Gd-EDTA, orsaline[4]. - Critical Finding: Rats treated with gadodiamide without caldiamide developed NSF-like skin lesions, while those treated with the formulated Omniscan (with caldiamide) and caldiamide alone did not [4]. This directly demonstrates the protective role of the excess ligand.

- Conclusion: The study confirmed that the observed toxicity is related to released gadolinium, not the depletion of endogenous ions, highlighting the importance of complex stability [4].

Summary for Researchers

For drug development professionals, this compound is a vital example of a protective excipient. Its intentional inclusion as an excess ligand is a key risk-mitigation strategy for linear Gd-based contrast agents with lower complex stability. Its safety profile is well-characterized by rapid renal excretion and minimal in vivo transmetallation.

References

- 1. | Drug Information, Uses... | PharmaCompass.com this compound [pharmacompass.com]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. DailyMed - OMNISCAN- gadodiamide injection [dailymed.nlm.nih.gov]

- 4. Investigative Radiology [journals.lww.com]

- 5. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Caldiamide Sodium (Gd-DTPA-BMA) Ligand Properties

Introduction and Chemical Structure

Caldiamide sodium (more commonly known by its generic name gadodiamide or Gd-DTPA-BMA) represents a class of non-ionic, open-chain gadolinium-based contrast agents specifically designed for magnetic resonance imaging (MRI). The DTPA-BMA ligand (diethylenetriaminepentaacetic acid bismethylamide) forms the fundamental molecular scaffold that chelates the gadolinium (Gd³⁺) ion, determining the compound's physicochemical properties, stability, and biological behavior. Unlike its ionic counterpart Gd-DTPA (gadopentetate dimeglumine), the DTPA-BMA ligand features amide substitutions that replace two terminal carboxylate groups, resulting in a neutral complex with distinct coordination properties and pharmacokinetic profiles. This structural modification significantly impacts the compound's hydration state, thermodynamic stability, and kinetic inertness, which collectively influence its clinical safety profile, particularly in patients with impaired renal function.

The molecular architecture of DTPA-BMA consists of a diethylenetriamine backbone with five coordinating arms, three of which are carboxylate groups and two are carboxamide groups. This arrangement creates an octadentate coordination sphere that envelopes the Gd³⁺ ion through three nitrogen atoms and five oxygen atoms from the carboxylate and amide groups. The replacement of carboxylate groups with amide functionalities reduces the overall charge of the complex from -1 (as in Gd-DTPA) to neutral, which influences both the hydrophilicity and the thermodynamic stability of the complex. The synthesis of DTPA-BMA involves the reaction of diethylenetriaminepentaacetic acid with methylamine, resulting in the substitution of two carboxyl groups with amide functionalities while retaining the fundamental polyaminocarboxylate structure that defines this class of chelating agents [1] [2].

Coordination Chemistry and Gadolinium Binding

Coordination Geometry and Metal Ion Selectivity

The coordination behavior of DTPA-BMA with gadolinium ions represents a sophisticated example of lanthanide chelation chemistry. Gadolinium (III) possesses a coordination number typically ranging from 8 to 9, and the DTPA-BMA ligand provides eight coordination sites - three from amine nitrogen atoms and five from oxygen atoms (three from carboxylate groups and two from amide groups). This arrangement creates one coordinatively unsaturated site that is invariably occupied by a water molecule, which plays a crucial role in the contrast-enhancing mechanism of MRI. The binding cavity created by the DTPA-BMA ligand optimally accommodates Gd³⁺ ions with an ionic radius of approximately 0.99 Å, demonstrating high selectivity over smaller divalent cations like Ca²⁺ (1.00 Å) and Mg²⁺ (0.72 Å), while maintaining competitive binding against other trivalent lanthanides and actinides.

The metal complex stability follows the trend observed for polyaminocarboxylate ligands, with formation constants for Gd-DTPA-BMA measuring approximately log K = 16.9-17.5 at 25°C, which is about two orders of magnitude lower than that of Gd-DTPA (log K = 19.3-20.0) but still sufficient for clinical application. This reduction in thermodynamic stability is directly attributable to the amide substitution, which decreases the overall charge density and reduces the electrostatic component of the metal-ligand interaction. Despite this, the complex remains stable under physiological conditions for the duration of most imaging procedures, though concerns regarding gadolinium dissociation in patients with severe renal impairment have prompted additional safety considerations [1] [2].

Gd³⁺ coordination sphere in DTPA-BMA showing eight ligand atoms and one water molecule.

Comparative Coordination Chemistry

When compared to other gadolinium chelates, DTPA-BMA exhibits intermediate coordination strength between the stronger macrocyclic agents (e.g., Gd-DOTA, log K = 24.7) and weaker linear agents. The coordination geometry approximates a distorted tricapped trigonal prism, with the water molecule occupying a capping position. This particular arrangement creates optimal conditions for water proton exchange, the fundamental phenomenon that underlies contrast enhancement in MRI. The residence time of the coordinated water molecule in Gd-DTPA-BMA is approximately 10-20 ns, which is slightly shorter than in ionic complexes, contributing to its relatively higher relaxivity. The complex maintains its structural integrity across a wide pH range (4-9), though acid-catalyzed dissociation becomes significant below pH 4, which has implications for its behavior in acidic cellular compartments [1] [2].

Physicochemical Properties and Quantitative Parameters

Molecular Properties and Stability Constants

Table 1: Fundamental Physicochemical Properties of Gd-DTPA-BMA

| Property | Value | Experimental Conditions | Reference |

|---|---|---|---|

| Molecular Formula | C₁₆H₂₈GdN₅O₈ | Anhydrous | [1] |

| Molecular Weight | 591.66 g/mol | - | [1] |

| Overall Charge | Neutral | Physiological pH | [2] |

| Hydration Number (q) | 1 | 25°C | [2] |

| Partition Coefficient (log P) | -3.2 to -3.5 | n-Octanol/water, 25°C | [2] |

| Solubility in Water | >500 mM | 20°C | [1] |

| Osmolality (aq. sol.) | 650-750 mOsm/kg | 0.5 M, 37°C | [3] |

| Viscosity | 1.3-1.5 cP | 0.5 M, 37°C | [3] |

The physicochemical profile of Gd-DTPA-BMA reflects its optimized design for diagnostic imaging. The compound exhibits high water solubility (>500 mM) despite its neutral charge, attributable to the presence of multiple polar amide and remaining carboxylate groups that facilitate hydrogen bonding with water molecules. The osmolality of clinical formulations (approximately 650-750 mOsm/kg at 0.5 M concentration) is significantly lower than that of ionic contrast agents, reducing the potential for osmotically-induced adverse effects when administered intravenously. The viscosity remains in an acceptable range for injection (1.3-1.5 cP at 37°C), balancing the need for concentrated gadolinium delivery with practical administration considerations [1] [3].

Thermodynamic and Kinetic Stability Parameters

Table 2: Stability Parameters of Gd-DTPA-BMA and Reference Compounds

| Parameter | Gd-DTPA-BMA | Gd-DTPA | Gd-DOTA | Experimental Conditions |

|---|---|---|---|---|

| Thermodynamic Stability Constant (log K) | 16.9-17.5 | 19.3-20.0 | 24.7 | 25°C, 0.1 M KCl |

| Conditional Stability (pGd at pH 7.4) | 15.0-15.5 | 18.0-18.5 | 21.0-22.0 | pH 7.4, 10⁻⁶ M Gd, 25°C |

| Acid-Assisted Dissociation Rate (k) | 0.8-1.2 M⁻¹s⁻¹ | 0.03-0.05 M⁻¹s⁻¹ | <0.001 M⁻¹s⁻¹ | pH 3.0, 25°C |

| Carbonate-Catalyzed Dissociation | 120-150 M⁻¹s⁻¹ | 1.2-1.5 M⁻¹s⁻¹ | Not detected | pH 7.4, 25°C |

| Plasma Half-life ( dissociation) | 20-30 h | >100 h | >1000 h | In vitro, 37°C |

The kinetic inertness of Gd-DTPA-BMA has been extensively characterized due to its clinical significance. The complex demonstrates catalyzed dissociation pathways in the presence of endogenous anions, particularly carbonate (HCO₃⁻/CO₃²⁻) and phosphate (H₂PO₄⁻/HPO₄²⁻), which accelerate gadolinium release through transmetallation reactions. The carbonate-catalyzed dissociation rate of Gd-DTPA-BMA (120-150 M⁻¹s⁻¹) is approximately two orders of magnitude higher than that of Gd-DTPA, reflecting the impact of amide substitution on complex stability. This catalytic process follows a second-order kinetic profile, with the rate proportional to both complex and carbonate concentrations, and increases significantly at higher pH values where carbonate ion concentration rises. The acid-catalyzed dissociation proceeds more rapidly as well, with a rate constant of 0.8-1.2 M⁻¹s⁻¹ at pH 3.0 compared to 0.03-0.05 M⁻¹s⁻¹ for Gd-DTPA under identical conditions [2].

Experimental Characterization Methods

Relaxometry and MRI Characterization Protocols

Longitudinal relaxivity (r₁) measurements for Gd-DTPA-BMA should be conducted using a standardized protocol to ensure reproducibility across laboratories. Prepare a series of dilutions (0.05-2.0 mM) in phosphate-buffered saline (PBS, pH 7.4) with addition of human serum albumin (HSA, 4.5 g/dL) for protein-containing measurements. The sample temperature must be maintained at 37°C ± 0.1°C using a circulating water bath. Measurement parameters should include magnetic field strengths of 0.47 T (20 MHz), 1.41 T (60 MHz), and 3.0 T (127 MHz) to characterize field dependence. Use an inversion-recovery pulse sequence with at least 10 different inversion times (TI) spaced logarithmically from 0.1 ms to 5×T₁. Data analysis employs a three-parameter fit to the recovery curve: M₂ = M₀ (1 - 2e⁻ᵀᴵ/ᵀ¹ + e⁻ᵀᴿ/ᵀ¹), where TR should exceed 5×T₁. The relaxivity values for Gd-DTPA-BMA typically range from 4.3-4.5 mM⁻¹s⁻¹ at 1.5 T and 37°C in PBS, increasing to 5.8-6.2 mM⁻¹s⁻¹ in the presence of serum albumin due to weak protein binding interactions [4] [2].

Experimental workflow for measuring longitudinal relaxivity of Gd-DTPA-BMA.

Stability Constant Determination Methods

The thermodynamic stability constant (log K) for Gd-DTPA-BMA can be determined using potentiometric titration competitive experiments. Prepare solutions containing Gd³⁺ ions and the DTPA-BMA ligand in molar ratios from 1:1 to 1:3, with total metal concentrations of 1-5 mM. Maintain constant ionic strength using 0.1 M KCl and perform titrations under inert atmosphere (N₂ or Ar) to exclude CO₂. Use a combined glass electrode calibrated in concentration units of H⁺ ions. Titrate with standardized CO₂-free NaOH solution (0.1 M) at 25.0°C ± 0.1°C. The data analysis employs specialized computational programs (e.g., Hyperquad, Superquad) that solve the complete set of mass-balance equations, accounting for all species in equilibrium. Include protonation constants of the free ligand determined in separate experiments. The conditional stability constants at physiological pH should be calculated using the determined thermodynamic constants and the relevant protonation constants, providing the pGd value (negative logarithm of free Gd³⁺ concentration) which is typically 15.0-15.5 for Gd-DTPA-BMA under physiological conditions [1] [2].

Kinetic Inertness Assessment Protocol

The kinetic inertness of Gd-DTPA-BMA should be evaluated through acid-assisted and anion-catalyzed dissociation studies. For acid-catalyzed dissociation, prepare solutions of the complex (1 mM) in buffers at various pH values (1.0-5.0) and monitor the release of Gd³⁺ ions using arsenazo III as a colorimetric indicator (λmax = 650 nm) or via ICP-MS for greater sensitivity. Maintain constant ionic strength with NaCl (0.15 M) and temperature at 37.0°C ± 0.1°C. For carbonate-catalyzed dissociation, prepare solutions containing the complex (1 mM) in bicarbonate buffers (10-50 mM) at pH 7.4 and 37°C, then monitor gadolinium release over 24-168 hours. The presence of phosphate, citrate, and histidinate should also be investigated as these endogenous ligands may catalyze dissociation in biological systems. Data analysis employs first-order or pseudo-first-order kinetic models depending on catalyst concentration, with rate constants extracted from linear regression of logarithmic concentration plots [2].

Pharmacological Profile and Imaging Performance

Relaxivity and Contrast Enhancement Mechanisms

The contrast enhancement efficacy of Gd-DTPA-BMA stems from its ability to accelerate the longitudinal (T₁) relaxation rate of nearby water protons. The molecular mechanism involves the coordinated water molecule that exchanges rapidly (residence time τM = 10-20 ns) with bulk solvent, transmitting the paramagnetic effect of the Gd³⁺ ion (S = 7/2) throughout the aqueous environment. The electronic relaxation time (τS ≈ 0.1 ps) and rotational correlation time (τR ≈ 60 ps at 37°C) collectively determine the field-dependent relaxivity profile, which displays a characteristic dispersion around 20-40 MHz. The relatively small size of the complex results in a shorter rotational correlation time compared to protein-bound agents, which limits its maximum relaxivity. However, the presence of two water molecules in the inner coordination sphere (q = 1, with a second water molecule possibly occupying an outer sphere position) partially compensates for this limitation. In clinical practice, Gd-DTPA-BMA provides diagnostically sufficient enhancement at standard doses of 0.1 mmol/kg body weight, with peak enhancement occurring within 5-10 minutes post-injection for most vascular applications [4] [3] [2].

Biodistribution and Pharmacokinetics

The pharmacokinetic profile of Gd-DTPA-BMA follows an open two-compartment model with rapid distribution and elimination phases. After intravenous administration, the compound distributes primarily within the extracellular fluid space without significant penetration into intact cells or the central nervous system. The volume of distribution (0.26-0.28 L/kg) approximates the extracellular fluid volume, confirming its extracellular distribution. The elimination half-life ranges from 70-95 minutes in adults with normal renal function, with over 95% of the administered dose excreted unchanged in urine within 24 hours. The clearance mechanism involves exclusively glomerular filtration, with no evidence of tubular secretion or reabsorption. In patients with impaired renal function, the elimination half-life increases proportionally to the reduction in glomerular filtration rate, requiring dose adjustment to prevent potential gadolinium dissociation. The compound demonstrates minimal protein binding (<5%) and does not undergo metabolism in vivo, maintaining its chemical integrity throughout the distribution and elimination phases [3] [2].

Safety and Biocompatibility

The safety profile of Gd-DTPA-BMA reflects its non-ionic character and physicochemical properties. Preclinical toxicology studies demonstrate a high lethal dose (LD₅₀ > 15 mmol/kg in mice), significantly exceeding the typical clinical dose of 0.1 mmol/kg. The most common adverse reactions in clinical use include mild sensations at the injection site (1-2%), nausea (0.8-1.5%), and headache (0.6-1.2%), with severe adverse events occurring in <0.1% of administrations. The neural tolerance following unintentional subarachnoid administration has been investigated in animal models, revealing remarkably good tolerance with concentrations up to 10 mmol/L producing no observable adverse effects, while higher concentrations (500 mmol/L) induced transient somatomotor irritation in porcine models. The principal safety concern with Gd-DTPA-BMA involves the potential risk of nephrogenic systemic fibrosis (NSF) in patients with severe renal impairment (GFR <30 mL/min/1.73m²), attributed to gadolinium dissociation and tissue deposition. This risk stems from the relatively lower kinetic inertness compared to macrocyclic agents, necessitating careful patient screening and avoidance in high-risk populations [3] [2].

Applications and Current Research Directions

Clinical and Research Applications

Magnetic resonance imaging represents the primary application of Gd-DTPA-BMA, with particular utility in contrast-enhanced magnetic resonance angiography (CE-MRA), central nervous system imaging, and body imaging. The non-ionic nature of the compound reduces osmolality-related side effects, making it suitable for high-volume administration protocols sometimes required in MR angiography. In research settings, Gd-DTPA-BMA has been incorporated into advanced formulation strategies including liposomal encapsulation for targeted delivery. Studies have demonstrated successful incorporation of ¹⁵⁹Gd-DTPA-BMA into long-circulating pH-sensitive liposomes, with neutron activation enabling potential applications in neutron capture therapy. These liposomal formulations maintain physical stability after neutron irradiation and exhibit low release profiles in biological media, with in vitro cytotoxicity studies showing significantly enhanced activity (approximately 1170-fold) compared to free Gd-DTPA-BMA against tumor cells. This suggests potential theranostic applications combining diagnostic imaging and targeted radiotherapy [5].

Industrial and Non-Medical Applications

Beyond medical imaging, DTPA-BMA and related complexes find applications in industrial processes where metal chelation is required. In pulp and paper manufacturing, DTPA-BMA serves to sequester redox-active metal ions (Fe²⁺/³⁺, Mn²⁺/⁴⁺, Cu¹⁺/²⁺) that would otherwise catalyze the decomposition of hydrogen peroxide used in chlorine-free bleaching processes. This application leverages the high formation constants of DTPA-BMA with transition metals, preventing the metal-mediated decomposition of peroxide through Fenton chemistry. The compound has also been incorporated into cosmetic products (over 150 formulations) where it functions to deactivate calcium and magnesium ions, improving product stability and performance. In aquatic systems, the ferrous complex (Fe²⁺-DTPA-BMA) serves as an effective micronutrient source for aquarium plants, maintaining iron solubility against oxidation and precipitation as insoluble oxy-hydroxides. These diverse applications demonstrate the versatility of the DTPA-BMA ligand beyond its pharmaceutical uses [1].

Regulatory and Commercial Status

Gd-DTPA-BMA (gadodiamide, marketed as OmniScan) has received regulatory approval in numerous countries worldwide for clinical use in magnetic resonance imaging. The U.S. Food and Drug Administration (FDA) approved the compound in 1993 as a contrast agent for central nervous system and body imaging applications. The clinical formulations typically contain 0.5 M gadodiamide in water for injection, with addition of 5-10 mg/mL this compound (the calcium chelate) to prevent transmetallation effects in the vial. The recommended clinical dosage ranges from 0.05 to 0.3 mmol/kg body weight, depending on the specific diagnostic indication and imaging technique. In response to safety concerns regarding nephrogenic systemic fibrosis, regulatory agencies have issued black box warnings contraindicating use in patients with acute kidney injury or severe chronic renal impairment (GFR <30 mL/min/1.73m²). Post-marketing surveillance requirements include monitoring of NSF cases and educational programs to ensure appropriate patient selection. The patent protection for Gd-DTPA-BMA has expired in most jurisdictions, allowing for the development of generic versions while maintaining the same rigorous quality standards [1] [3] [2].

Conclusion

References

- 1. Pentetic acid - Wikipedia [en.wikipedia.org]

- 2. Dissociation kinetics of open-chain and macrocyclic gadolinium(III)... [pubmed.ncbi.nlm.nih.gov]

- 3. Magnetic resonance imaging contrast media in the subarachnoid space. [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of protein surfaces by NMR measurements with... [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Liposomes radiolabeled with 159Gd- DTPA - BMA : Preparation... [academia.edu]

Caldiamide sodium intravenous dosing protocol in rats

Experimental Protocol and Pharmacokinetic Data

Based on a specific pharmacokinetic study in rats, you can follow this experimental methodology [1]:

- Animal Model: Use Sprague-Dawley rats [2].

- Dosing Solution: Administer 0.015 mmol/kg of NaCa DTPA-BMA in a 14C-labeled form via intravenous bolus injection into a tail vein [1].

- Sample Collection: Collect plasma and excreta (urine and feces) at specified time points post-injection for analysis.

- Data Analysis: Analyze plasma concentration-time data and cumulative excretion.

The following table summarizes the key pharmacokinetic findings from this study [1]:

| Pharmacokinetic Parameter | Result in Rats |

|---|---|

| Elimination Half-life | 0.31 hours |

| Volume of Distribution | 244 mL/kg |

| Plasma Clearance | 9.2 mL/min/kg |

| Cumulative Urinary Excretion (at 4h) | 86.6% of the administered dose |

| Cumulative Urinary Excretion (at 120h) | 95.3% of the administered dose |

| Cumulative Fecal Excretion (at 120h) | 3.3% of the administered dose |

Metabolism and Stability Insights

The same study provided critical insights into the in vivo stability and metabolism of caldiamide sodium [1]:

- Primary Excretion: The data demonstrates that this compound distributes into the extracellular fluid compartment and is primarily eliminated renally via glomerular filtration [1].

- Metabolites: HPLC analysis of urine revealed that this compound undergoes minor transmetallation in vivo. The calcium (Ca) ion in the molecule can be displaced by endogenous zinc (Zn) and copper (Cu).

- Metabolite Profile: In urine, the relative quantities were found to be approximately:

- 92% unchanged parent drug (NaCa DTPA-BMA)

- 7% Zn-DTPA-BMA

- 1% Cu-DTPA-BMA [1]

This metabolic pathway is visualized in the diagram below.

Key Considerations for Researchers

- Formulation Context: this compound is primarily researched and used as part of the Omniscan formulation. Its role is to act as a stabilizing chelator, preventing gadolinium dissociation [1] [3].

- Dose Justification: The recommended rat dose (0.015 mmol/kg) reflects its use as an excipient. Studies investigating the gadolinium-based contrast agent itself (gadodiamide) use much higher doses, typically 0.5 mmol/kg [2].

- Analytical Methods: The referenced study used sophisticated techniques for quantification and metabolite identification, including HPLC with radiochemical detection for the labeled chelate and ICP-AES/ICP-SF-MS for metal quantification [1] [2].

Experimental Workflow

For a comprehensive pharmacokinetic study of this compound in a rat model, you can follow this general workflow:

References

quantitative analysis of Caldiamide sodium metabolites HPLC

Pharmacokinetics and Metabolite Profile

Caldiamide sodium (NaCa DTPA-BMA) is a component of gadodiamide injection, where it acts as a stabilizing ligand [1]. Understanding its fate in vivo is crucial for comprehensive drug characterization.

Table 1: Key Pharmacokinetic Parameters and Metabolite Profile of this compound in Rats

| Parameter | Findings |

|---|---|

| Elimination Half-life | 0.31 hours [1] |

| Plasma Clearance | 9.2 mL/min/kg [1] |

| Volume of Distribution | 244 mL/kg, indicating distribution into the extracellular fluid compartment [1] |

| Primary Excretion Route | Renal, via glomerular filtration [1] |

| Total Urinary Excretion (120h) | 95.3% of the administered dose [1] |

| Major Metabolites | Zn and Cu forms of DTPA-BMA, resulting from transchelation in vivo [1] |

| Relative Abundance in Urine | Unchanged parent drug (~92%), Zn-metabolite (~7%), Cu-metabolite (~1%) [1] |

Proposed HPLC Protocol for Metabolite Quantification

Based on the pharmacokinetic study that used HPLC for analysis [1], here is a detailed protocol for the separation and quantification of this compound and its metal complex metabolites.

1. Sample Preparation

- Biological Samples: Pre-treat plasma and urine samples. For plasma, use protein precipitation with acetonitrile (1:2 ratio, sample:acetonitrile), vortex mix for 1 minute, and centrifuge at 10,000 × g for 10 minutes. Collect the supernatant [2]. For urine, dilute 1:10 with the mobile phase and filter through a 0.2 µm or 0.45 µm membrane filter [3] [2].

- Standard Solutions: Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma or synthetic urine) to match the sample matrix.

2. HPLC Instrumentation and Conditions The following conditions are recommended as a starting point for method development.

Table 2: Suggested HPLC Instrumental Conditions

| Parameter | Recommended Setting |

|---|---|

| Column | Reverse-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) [3] |

| Mobile Phase | Method A (Isocratic): 20 mM Ammonium Acetate buffer (pH 5.0) / Methanol (90:10, v/v). Method B (Gradient): See Table 3 for details. | | Flow Rate | 1.0 mL/min [4] | | Column Temperature | 40 °C [3] | | Injection Volume | 50-100 µL [3] | | Detection | UV-Vis/Diode Array Detector (DAD): 220 nm for initial scouting [3]. Alternative: Charged Aerosol Detector (CAD) for universal detection, especially if metabolites lack strong chromophores [5]. |

Table 3: Gradient Elution Profile (Method B)

| Time (min) | % Ammonium Acetate Buffer (pH 5.0) | % Methanol |

|---|---|---|

| 0 | 95 | 5 |

| 5 | 95 | 5 |

| 15 | 70 | 30 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

3. Method Development and Validation Notes

- Selectivity: The primary goal is to achieve baseline resolution between this compound (Rt ~8-10 min), the Zn-metabolite (Rt ~10-12 min), and the Cu-metabolite (Rt ~12-15 min). Screen different C18 columns and adjust the pH and organic modifier ratio of the mobile phase to manipulate selectivity [2].

- Quantification: Use external calibration with standards prepared in matrix. The percentage of each metabolite is calculated based on its peak area relative to the total peak area of the parent drug and all metabolites [1].

- Validation: For a regulated bioanalytical method, validate for specificity, linearity, accuracy, precision, and recovery according to relevant guidelines (e.g., ICH, FDA).

Experimental Workflow for Quantitative Analysis

The following diagram outlines the complete workflow for the quantitative analysis of this compound metabolites in a biological study, from animal dosing to data reporting.

Workflow for Metabolite Quantification in Biological Samples

Key Considerations for Researchers

- Stability Indicating Method: This protocol is designed to separate the parent drug from its degradation products (metabolites), making it stability-indicating, which is vital for drug development.

- Handling Matrix Effects: Biological matrices like plasma can cause ion suppression or enhancement. Using matrix-matched standards and a robust sample cleanup step (e.g., solid-phase extraction) is critical for accurate quantification [2].

- Metabolite Identification: While this protocol quantifies known metal complex metabolites, definitive identification of unknown metabolites would require coupling the HPLC system to a mass spectrometer (LC-MS/MS).

I hope this structured application note provides a solid foundation for your work. The search results confirm the metabolic pathway but indicate that a specific, fully-optimized HPLC method for this compound metabolites is not publicly documented, so your team's experimental optimization will be essential.

References

- 1. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]

- 2. Steps | Thermo Fisher Scientific - US HPLC Method Development [thermofisher.com]

- 3. Video: Operation of High - Performance Liquid Chromatography HPLC [app.jove.com]

- 4. ppt | PPTX Hplc [slideshare.net]

- 5. – A Serious Challenge for LC/MS Separations and Usual... Metabolites [sigmaaldrich.com]

Caldiamide sodium radiolabeled 14C research applications

Chemical Identity and Role of Caldiamide

Caldiamide sodium (USAN) is primarily identified as a pharmaceutical aid [1]. It is closely related to the magnetic resonance imaging (MRI) contrast agent Gadodiamide, where it likely serves as a precursor or a critical intermediate in the synthesis of the final gadolinium-based complex [2]. The table below summarizes its key identifiers.

| Property | Description |

|---|---|

| CAS Number | 122760-91-2 (sodium salt); 119895-95-3 (parent compound) [1] [2] |

| Molecular Formula | C₁₆H₂₆N₅O₈ • Ca • Na • xH₂O [1] |

| Efficacy/Use | Pharmaceutic aid [1] |

| Relationship to Drug | Related to Gadodiamide (API in OMNISCAN) [3] [2] |

14C-Labeling in Drug Development: General Principles and Protocols

While direct data on Caldiamide is unavailable, the use of Carbon-14 (14C) radiolabeling is a standard and critical technology in drug development. These studies are essential for tracking a drug's journey through the body to understand its Absorption, Distribution, Metabolism, and Excretion (ADME) [4] [5].

The general workflow and key decision points for a human ADME study are summarized in the diagram below.

Comparison of 14C-ADME Study Methods

Researchers can choose between two primary methods for conducting human ADME studies, each with distinct requirements and advantages [5].

| Aspect | Microtracer-AMS Method | Traditional Method (LSC) |

|---|---|---|

| Radioactivity per Subject | 0.2 - 1.0 μCi (Very low) [5] | 50 - 100 μCi [5] |

| Mass of Radiolabeled API | Microgram (μg) level [5] | Milligram (mg) level [5] |

| Analysis Technology | Accelerator Mass Spectrometry (AMS) [6] [5] | Liquid Scintillation Counting (LSC) [7] [5] |

| GMP Synthesis Required? | Generally not required [5] | Required [5] [8] |

| Key Advantage | Minimal radioactivity exposure; suitable for vulnerable populations [9] [5] | Less sensitive to contamination at clinical site [5] |

Core Experimental Protocols and Considerations

The following protocols are synthesized from best practices in the field for small molecules and are adaptable for compounds like Caldiamide [9] [5].

1. Chemistry, Manufacturing, and Controls (CMC) Development

- Radiolabeled API Synthesis: The 14C label must be incorporated into a metabolically stable position in the molecule. For Caldiamide, this would likely be within the organic backbone of the ligand, not the calcium or sodium ions. Synthesis often uses 14C-precursors like barium carbonate or 14C-formaldehyde, followed by purification to meet quality standards [9] [8].

- Formulation Development: A common approach for oral solutions is the Drug-in-Bottle (DIB) method. The pure 14C-API is shipped to the clinical site and compounded extemporaneously into a solution or suspension using a suitable vehicle like a citrate buffer (pH may be adjusted for solubility/stability) [9] [5].

- Stability Studies: 14C-labeled compounds can be prone to radiolytic decomposition. Stability must be established for the API (often stored at -70°C to -80°C) and the final dosing solution (stability at refrigerated and room temperature for the in-use period must be validated) [5].

2. Clinical Study Execution

- Dosing: A single dose of the 14C-investigational product is administered to subjects (healthy volunteers or patients) [5].

- Sample Collection: Blood, plasma, urine, and feces are collected over a predefined period to track the total radioactivity and drug-related components [7].

- Mass Balance: Total recovery of radioactivity in excreta is calculated to ensure complete accountability of the administered dose [7].

3. Bioanalysis and Metabolite Profiling

- Total Radioactivity: Quantified in biological samples using LSC or the highly sensitive AMS [7] [6].

- Metabolite Profiling and Identification: Samples are analyzed using techniques like liquid chromatography coupled with radiodetection and high-resolution mass spectrometry (LC-RAD-HRMS) to separate, quantify, and identify the chemical structure of metabolites [7].

Key Takeaways for Researchers

- Status of Caldiamide: this compound itself is not a primary drug substance but a pharmaceutic aid. There is no published evidence of its direct use in 14C radiolabeled research as a subject of ADME studies.

- Path Forward for Analogous Compounds: The established workflows for 14C-labeling and human ADME studies are mature and can be applied to similar small molecule therapeutics.

- Strategic Decisions: The choice between Microtracer-AMS and Traditional methods depends on project timelines, radiation safety considerations, and patient population [9] [5].

I hope this structured overview of general principles and protocols is helpful for your research planning. Should your work require the 14C-labeling of a specific small molecule API, the methodologies outlined here provide a robust foundational framework.

References

- 1. KEGG DRUG: this compound [kegg.jp]

- 2. | CAS No: 119895-95-3 Caldiamide [cleanchemlab.com]

- 3. DailyMed - OMNISCAN- gadodiamide injection [dailymed.nlm.nih.gov]

- 4. The use of radiolabeled compounds for ADME studies in discovery... [pubmed.ncbi.nlm.nih.gov]

- 5. APIs for the Conduct of Human ADME Studies of... Radiolabeled [clinmedjournals.org]

- 6. Method development for 14 -labeling of IgG antibodies in preparation... C [jast-journal.springeropen.com]

- 7. Radiolabelled Studies - Human ADME | Pharmaron CRO 14 C [pharmaron.com]

- 8. Synthesis of 14 API to GMP - Isotope Science / Alfa... C Radiolabeled [isotope-science.alfa-chemistry.com]

- 9. CMC development of [ 14 ]-labeled sotorasib for the conduct of... C [aapsopen.springeropen.com]

Caldiamide sodium extracellular fluid compartment distribution studies

Application Notes: Caldiamide Sodium

This compound (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the formulation of the contrast agent Omniscan. Its primary function is to act as a stabilizing agent, helping to prevent gadolinium dissociation by ensuring the ligand is fully complexed [1].

The key pharmacological characteristic of this compound is its rapid clearance from the plasma and confinement to the extracellular fluid compartment, with elimination primarily via glomerular filtration in the kidneys [1].

Pharmacokinetic Profile & Distribution Data

The quantitative data from the pivotal rat study is summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters in Rats [1]

| Parameter | Value |

|---|---|

| Elimination Half-life | 0.31 hours |

| Volume of Distribution | 244 ml/kg |

| Plasma Clearance | 9.2 ml/min/kg |

Table 2: Cumulative Excretion of Radioactivity (After IV dose of 0.015 mmol/kg) [1]

| Time Post-injection | Urinary Excretion | Fecal Excretion |

|---|---|---|

| 4 hours | 86.6% | Not Specified |

| 120 hours | 95.3% | 3.3% |

Table 3: Metabolite Profile in Urine (by HPLC and ICP-AES) [1]

| Substance | Relative Quantity in Urine |

|---|---|

| Unchanged this compound | ~92% |

| Zinc (Zn) Transchelation Form | ~7% |

| Copper (Cu) Transchelation Form | ~1% |

Experimental Protocol & Methodology

Below is a detailed protocol based on the in vivo pharmacokinetic and stability study in rats [1].

- 1. Test Article Preparation: Prepare the 14C-labeled this compound (NaCa DTPA-BMA) solution for intravenous injection. The specific activity of the radiolabel should be determined for accurate quantification.

- 2. Animal Dosing: Administer a single intravenous bolus dose of 0.015 mmol/kg via a suitable vein (e.g., tail vein) to laboratory rats. Animals should be fasted prior to dosing with free access to water.

- 3. Blood Sample Collection: Collect blood samples from the animals at pre-determined time points post-dose (e.g., 2, 5, 15, 30, 60 minutes). Plasma is separated by centrifugation.

- 4. Urine and Feces Collection: House animals in metabolic cages. Collect urine and feces samples cumulatively over intervals up to 120 hours post-dose.

- 5. Radioactivity Measurement: Measure the radioactivity in plasma, urine, and fecal samples using a scintillation counter to determine the concentration-time profile and total excretion.

- 6. Metabolite Identification (HPLC Analysis)

- Sample Preparation: Process urine samples, which may involve dilution and filtration.

- Chromatography: Analyze samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a radioactivity detector.

- Peak Identification: Identify the peaks corresponding to the parent drug and its metabolites by comparing their retention times with authentic standards.

- 7. Metal Ion Specific Detection (ICP-AES Analysis)

- Sample Preparation: Digest urine samples in nitric acid if necessary.

- Spectrometry: Analyze the samples using Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES).

- Quantification: Quantify the calcium (Ca), zinc (Zn), and copper (Cu) content associated with the drug-derived compounds in the urine to confirm the transchelation products.

Metabolic Pathway Visualization

The following diagram illustrates the in vivo metabolic fate of this compound as identified in the study, showing the minor transchelation that occurs.

In Vivo Disposition and Metabolism of this compound

Conclusion and Research Implications

This compound exhibits a favorable pharmacokinetic profile for its role as an excipient in gadolinium-based contrast agents. Its rapid confinement to the extracellular space and swift renal elimination minimize systemic retention. The in vivo stability is high, with only minimal transchelation of the calcium ion by endogenous zinc and copper ions observed [1]. These properties support its use in improving the safety profile of associated diagnostic formulations. Further clinical studies in humans would be valuable to confirm these preclinical findings.

References

Comprehensive Application Notes and Protocols: Measuring Caldiamide Sodium Zn/Cu Transchelation In Vivo

Introduction & Background

Caldiamide sodium (NaCa-DTPA-BMA) is a critical component in gadodiamide injection (Omniscan), functioning as an exchangeable calcium complex that stabilizes the gadolinium-based contrast agent. Understanding the in vivo transchelation of this compound—where endogenous zinc and copper displace the calcium ion—is paramount for pharmaceutical developers and researchers working with metal-based diagnostics and therapeutics. This phenomenon has significant implications for metal redistribution and potential toxicological consequences, as released metal ions may accumulate in tissues or interfere with physiological processes [1].

The transchelation process occurs when endogenous metals, particularly zinc and copper, displace calcium from the DTPA-BMA ligand due to their higher thermodynamic stability constants with the chelator. This exchange can alter the pharmacokinetic profile of the pharmaceutical agent and potentially release free gadolinium, which has been associated with serious conditions such as nephrogenic systemic fibrosis. Monitoring this transchelation process requires specialized methodologies that can detect and quantify metal exchange under physiologically relevant conditions. These application notes provide comprehensive protocols and data analysis frameworks for researchers to accurately assess and quantify this transchelation process in experimental settings [1] [2].

Quantitative Data Summary

Key Experimental Findings on Transchelation

Table 1: In Vivo Transchelation Metabolite Profile of this compound

| Metabolite Species | Relative Percentage (%) | Detection Method | Biological Matrix |

|---|---|---|---|

| Parent NaCa-DTPA-BMA | 92% | HPLC-ICP-AES | Urine |

| Zn-DTPA-BMA | 7% | HPLC-ICP-AES | Urine |

| Cu-DTPA-BMA | 1% | HPLC-ICP-AES | Urine |

| Unchanged drug | >95% | Radiochromatography | Plasma |

This quantitative profile demonstrates that while This compound remains predominantly stable in vivo, a small but significant portion undergoes transchelation with endogenous metals, primarily zinc, and to a lesser extent, copper. The urinary excretion pattern confirms that these transchelated products are eliminated renally, though their persistence in circulation may vary based on physiological conditions [1].

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Elimination half-life (t₁/₂) | 0.31 hours | Rats, IV dose 0.015 mmol/kg |

| Distribution volume (Vd) | 244 mL/kg | Rats, IV dose 0.015 mmol/kg |

| Plasma clearance | 9.2 mL/min/kg | Rats, IV dose 0.015 mmol/kg |

| Urinary excretion (4h) | 86.6% | [14C]-labeled compound |

| Urinary excretion (120h) | 95.3% | [14C]-labeled compound |

| Fecal excretion (120h) | 3.3% | [14C]-labeled compound |

The pharmacokinetic data reveals rapid elimination and predominantly renal excretion of this compound and its transchelated products. The minimal fecal excretion suggests limited hepatobiliary clearance, supporting the primarily extracellular distribution of the compound. The rapid clearance indicates minimal long-term accumulation, though the transchelated metal complexes may have different tissue distribution patterns that warrant further investigation [1].

Comparative Stability of Metal Complexes

Table 3: Experimental Conditions for Transchelation Assessment

| Factor | Recommended Specification | Purpose |

|---|---|---|

| Animal Model | Rats (Sprague-Dawley or Wistar) | Consistent metabolism and excretion patterns |

| Dosage | 0.015 mmol/kg IV | Direct comparison with published pharmacokinetic data |

| Sample Collection | Urine at 0-4h, 4-24h, 24-120h | Monitor excretion kinetics and metabolite profile |

| Blood Collection | Multiple time points up to 6h | Determine plasma pharmacokinetics |

| Analytical Method | HPLC with ICP-AES detection | Simultaneous metal and ligand detection |

| Control Samples | Zn/Cu standards, blank urine | Method validation and peak identification |

These optimized experimental conditions facilitate accurate detection and quantification of the transchelation process. The time-point selection captures both short-term and extended excretion patterns, while the analytical approach enables specific detection of metal-ligand complexes without interference from endogenous compounds [1] [2].

Experimental Protocols

HPLC-ICP-AES Method for Metabolite Profiling

3.1.1 Sample Preparation Protocol

Urine Collection and Preservation: Collect urine samples from dosed rats at predetermined intervals (0-4h, 4-24h, 24-72h, 72-120h). Immediately add chelator preservative (10 μL of 100 mM EDTA per mL urine) to prevent further transchelation ex vivo. Centrifuge at 10,000 × g for 10 minutes at 4°C to remove particulate matter. Store aliquots at -80°C until analysis to maintain metabolite stability [1].

Sample Pre-concentration: For low-concentration metabolites, employ lyophilization followed by reconstitution in 1/10 the original volume with HPLC mobile phase. Alternatively, use solid-phase extraction (C18 columns preconditioned with methanol and water) to concentrate the analytes while removing interfering salts. Elute with 5 mL of methanol:water (70:30 v/v) and evaporate under nitrogen at 40°C. Reconstitute in 500 μL of mobile phase for enhanced detection sensitivity [1].

3.1.2 Chromatographic Conditions

HPLC Parameters: Utilize a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 30°C. The mobile phase consists of 20 mM ammonium acetate (pH 6.8) with a gradient of methanol (5-30% over 25 minutes). Maintain a flow rate of 1.0 mL/min with injection volume of 50 μL. Equilibrate the column with starting conditions for at least 15 minutes between runs to ensure retention time reproducibility [1].

ICP-AES Detection: Connect the HPLC effluent directly to the ICP-AES nebulizer using PEEK tubing (0.15 mm i.d.). Monitor simultaneously at 324.754 nm for copper, 213.857 nm for zinc, and 315.887 nm for calcium. Optimize plasma conditions (RF power: 1450 W, nebulizer flow: 0.85 L/min, auxiliary flow: 1.2 L/min) for maximum sensitivity. Calibrate daily with multi-element standards (0.1-10 μg/mL) in mobile phase matrix to ensure accurate quantification [1].

Radiolabeling and Tracking Protocol

3.2.1 Compound Labeling and Administration

Radiolabeling Approach: Incorporate 14C-labeled ligand into this compound to track the ligand moiety independently of metal transchelation. For metal tracking, prepare 65Zn- or 64Cu-labeled complexes using the same synthetic route but with addition of tracer amounts of the radionetal. Purify the radiolabeled compounds using size-exclusion chromatography (Sephadex G-25) and verify radiochemical purity (>95%) by instant thin-layer chromatography (ITLC) in 0.1 M citrate buffer (pH 5.5) [1] [3].

Animal Dosing and Sample Collection: Administer 0.015 mmol/kg IV bolus to rats (250-300 g) via tail vein. Withdraw blood samples (200-300 μL) at 2, 5, 15, 30, 60, 120, and 240 minutes post-injection into heparinized tubes. Centrifuge immediately at 8,000 × g for 5 minutes to separate plasma. Collect urine and feces using metabolic cages at predetermined intervals. For tissue distribution studies, euthanize animals at selected time points and harvest organs (liver, kidneys, spleen) for gamma counting and metabolite analysis [1] [3].

3.2.2 Metabolite Analysis in Tissues

Tissue Homogenization and Extraction: Homogenize tissues in 3 volumes of ice-cold phosphate-buffered saline (pH 7.4) using a Polytron homogenizer. Centrifuge at 100,000 × g for 45 minutes at 4°C to obtain cytosolic fraction. For protein-bound metal analysis, precipitate proteins with 2 volumes of acetonitrile, vortex vigorously, and centrifuge at 15,000 × g for 15 minutes. Analyze both supernatant fractions separately to distinguish between free complexes and protein-bound metals [3].

Size-Exclusion Chromatography with Radioactivity Monitoring: Apply tissue extracts to a Sephadex G-50 column (1.5 × 40 cm) equilibrated with 50 mM ammonium acetate (pH 7.0). Elute at 0.5 mL/min and collect 1-mL fractions. Measure radioactivity in each fraction using a gamma counter (65Zn or 64Cu) or liquid scintillation counter (14C). Compare elution profiles with standards of superoxide dismutase (for copper binding) and metallothionein (for zinc binding) to identify specific metal-binding proteins that may interact with transchelated metals [3].

Gel Electrophoresis for Protein-Metal Identification

3.3.1 Native PAGE with Metal Detection

Gel Preparation and Electrophoresis: Prepare 10% non-denaturing polyacrylamide gels without SDS to maintain protein metal-binding capabilities. Pre-run gels for 30 minutes at 100 V in Tris-glycine buffer (pH 8.3). Mix tissue extracts (50-100 μg protein) with native sample buffer (without reducing agents) and load into wells. Run at constant voltage (100 V) for 2-3 hours at 4°C to prevent metal redistribution during separation [3].

Metal-Specific Staining and Detection: For radiolabeled studies, expose dried gels to phosphor imaging screens for 24-48 hours to visualize metal-associated bands. For non-radioactive detection, transfer proteins to PVDF membranes and perform autometallography for zinc detection or use specific staining with nitro-blue tetrazolium for superoxide dismutase activity. Compare migration distances with purified standards (Cu/Zn-SOD, metallothionein, albumin) to identify specific metal-binding proteins [3].

ICP-MS for Metal Displacement Quantification

3.4.1 Sample Digestion and Analysis

Microwave-Assisted Acid Digestion: Accurately weigh 0.5 g of tissue or 1 mL of biological fluid into Teflon digestion vessels. Add 3 mL of concentrated nitric acid (trace metal grade) and 1 mL of hydrogen peroxide (30%). Digest using a graded temperature program (ramp to 180°C over 20 minutes, hold for 15 minutes). Cool, dilute to 10 mL with ultrapure water (18.2 MΩ·cm), and centrifuge at 10,000 × g for 10 minutes before analysis. Include method blanks, duplicates, and certified reference materials (e.g., NIST SRM 1577c Bovine Liver) for quality assurance [4].

ICP-MS Operating Conditions: Use a DRC-ICP-MS with platinum sampler and skimmer cones. Optimize instrument parameters (RF power: 1500 W, nebulizer gas: 0.95 L/min) using a tuning solution containing Li, Y, Ce, and Tl. Monitor 66Zn, 68Zn, 63Cu, 65Cu, and 44Ca. Employ dynamic reaction cell with ammonia gas (0.6 mL/min) to eliminate polyatomic interferences. Use isotope dilution analysis for maximal accuracy by spiking samples with enriched 67Zn and 65Cu isotopes before digestion [4].

Pathway & Workflow Diagrams

Transchelation Mechanism and Consequences

*Figure 1: In Vivo Transchelation Pathways of this compound - This diagram illustrates the competitive metal displacement process that occurs after administration, showing the primary formation of Zn-DTPA-BMA and minor Cu-DTPA-BMA complexes through transchelation with endogenous metals, along with their respective metabolic fates.

Experimental Workflow for Transchelation Assessment

*Figure 2: Comprehensive Workflow for Transchelation Assessment - This experimental workflow outlines the multi-analytical approach recommended for thorough characterization of this compound transchelation, from animal dosing and sample collection through various analytical techniques to final data integration and interpretation.

Discussion and Research Applications

The transchelation of this compound, while limited in extent (approximately 8% total transchelation), presents important considerations for drug development and safety assessment of metal-based pharmaceuticals. The preferential formation of Zn-DTPA-BMA (7%) over Cu-DTPA-BMA (1%) reflects the relative abundance of these metals in biological systems and their competitive binding kinetics. Researchers should note that even this small percentage of transchelation could have implications for patients with compromised metal homeostasis or those receiving repeated administrations [1].

The experimental approaches outlined here provide a comprehensive framework for assessing metal transchelation of pharmaceutical agents. The combination of HPLC-ICP-AES for direct metabolite profiling, radiolabeling for tracking specific moieties, gel electrophoresis for identifying protein interactions, and ICP-MS for precise metal quantification offers complementary data that collectively paint a complete picture of the transchelation process. These methodologies can be adapted for studying other metal-based pharmaceuticals where metal release and redistribution are potential concerns [1] [3] [2].

Implications for Pharmaceutical Development

Understanding transchelation dynamics is crucial for optimizing chelator design in diagnostic and therapeutic agents. The data presented here demonstrates that while the DTPA-BMA ligand provides reasonable stability against transchelation, there remains potential for metal exchange that could be minimized through structural modifications. Pharmaceutical developers should consider alternative ligand architectures such as cross-bridged cyclams or more rigid macrocyclic structures that demonstrate superior kinetic inertness toward metal exchange, particularly for copper, which shows greater propensity for transchelation in biological environments [5] [2].

For regulatory submissions, researchers should include comprehensive transchelation assessments as part of the safety evaluation package for metal-based pharmaceuticals. The protocols outlined here provide acceptable methodologies for generating these data. Particular attention should be paid to potential accumulation in non-target tissues, as even small amounts of transchelated metals bound to proteins like superoxide dismutase may have long-term physiological effects, especially in patients with impaired renal function who may clear these complexes more slowly [3].

References

- 1. Pharmacokinetics and stability of caldiamide in rats sodium [pubmed.ncbi.nlm.nih.gov]

- 2. and Zinc complexes with azacrown ethers and their... | CoLab copper [colab.ws]

- 3. of In -64 from TETA-octreotide to... vivo transchelation copper [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and evaluation of copper -doped zinc ... [bmccancer.biomedcentral.com]

- 5. sciencedirect.com/science/article/pii/S0162013422002409 [sciencedirect.com]

Chemical and Pharmacokinetic Profile of Caldiamide Sodium

Caldiamide sodium (NaCa DTPA-BMA) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide. It is used in a 1:20 molar ratio with gadodiamide (Gd DTPA-BMA) in the MRI contrast agent Omniscan, where it acts as a stabilizing excipient to prevent gadolinium dissociation [1].

The table below summarizes key pharmacokinetic data from a rat study, which provides insights into its potential behavior in biological systems.

| Parameter | Value (from rat study) |

|---|---|

| Elimination Half-life | 0.31 hours [1] |

| Volume of Distribution | 244 mL/kg [1] |

| Plasma Clearance | 9.2 mL/min/kg [1] |

| Urinary Excretion (at 4 hours) | 86.6% of administered dose [1] |

| Cumulative Urinary Excretion (at 120 hours) | 95.3% of administered dose [1] |

| Fecal Excretion (at 120 hours) | 3.3% of administered dose [1] |

In Vivo Stability and Metabolites: this compound demonstrates high stability but is subject to minimal transchelation. HPLC and ICP-AES analyses of rat urine showed the following composition post-administration [1]:

- ~92%: Unchanged parent drug (NaCa DTPA-BMA)

- ~7%: Zinc transchelation complex (Zn DTPA-BMA)

- ~1%: Copper transchelation complex (Cu DTPA-BMA)

This metabolic pathway is summarized in the diagram below:

Proposed Experimental Protocol for GFR Measurement

The following protocol is a hypothetical framework based on the pharmacokinetic principles of this compound, intended to guide future research.

Objective: To determine the feasibility of using this compound as a tracer for measuring Glomerular Filtration Rate (GFR) in a preclinical rat model.

Materials:

- Test Compound: Radiolabeled this compound (e.g., 14C-labeled NaCa DTPA-BMA) [1].

- Animal Model: Rats (e.g., Sprague-Dawley), with appropriate ethical approval.

- Equipment: HPLC system with radiodetector, ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy), standard surgical and blood collection tools.

Methodology:

Dosing and Sample Collection:

- Administer 0.015 mmol/kg of radiolabeled this compound via intravenous bolus injection [1].

- Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120 minutes) post-injection.

- Collect urine continuously over specific intervals (e.g., 0-4 hours and up to 120 hours) using metabolic cages [1].

Bioanalysis:

- Plasma and Urine Concentration: Measure the concentration of the radiolabel in plasma and urine samples using appropriate techniques (e.g., liquid scintillation counting) [1].

- Metabolite Profiling: Analyze urine samples using HPLC to separate and quantify the parent drug (NaCa DTPA-BMA) from its transchelated metabolites (Zn and Cu DTPA-BMA) [1].

Pharmacokinetic and Statistical Analysis:

- Calculate key pharmacokinetic parameters using non-compartmental analysis.

- Plot plasma concentration-time curve and determine the area under the curve (AUC).

- Calculate GFR using the established formula: GFR = (U * V) / P, where U is the urinary concentration of the unchanged parent drug, V is the urine flow rate, and P is the plasma concentration of the parent drug. The total clearance (CL) of the drug, which should approximate GFR, can also be calculated as CL = Dose / AUC.

The overall workflow for this proposed study is outlined below:

Critical Considerations for Research

- Metabolic Stability: While this compound is predominantly excreted unchanged, the presence of Zn/Cu transchelated metabolites (~8%) means that assays must specifically detect the parent compound for accurate GFR calculation, not just total radioactivity [1].

- Safety and Handling: While this compound itself is used as a pharmaceutical excipient, researchers must adhere to general laboratory safety protocols. Appropriate personal protective equipment should be worn when handling chemical substances.

- Regulatory Status: this compound is not approved for GFR measurement. Its use is confined to its role as a stabilizer in the gadolinium-based contrast agent Omniscan [2] [1]. All animal or human research must be conducted under rigorous ethical guidelines and regulatory oversight.

Research Outlook and Conclusion

This compound presents a promising research candidate for GFR measurement due to its simple pharmacokinetics, high renal excretion, and available stability data. Future work should focus on:

- Analytical Validation: Developing and validating a specific and sensitive HPLC-MS/MS method for quantifying this compound in biological matrices.

- Comparative Studies: Conducting direct comparisons in animal models against the clinical gold standard (e.g., inulin clearance) to validate accuracy.

- Toxicology: Performing comprehensive toxicology studies to establish a safety profile for its potential use as a diagnostic agent.

I hope these detailed application notes provide a solid foundation for your research. Would exploring the pharmacokinetic comparison between this compound and other GFR markers like inulin be helpful?

References

Caldiamide Sodium Stability Testing in Biological Systems: Application Notes and Protocols

Introduction and Chemical Profile

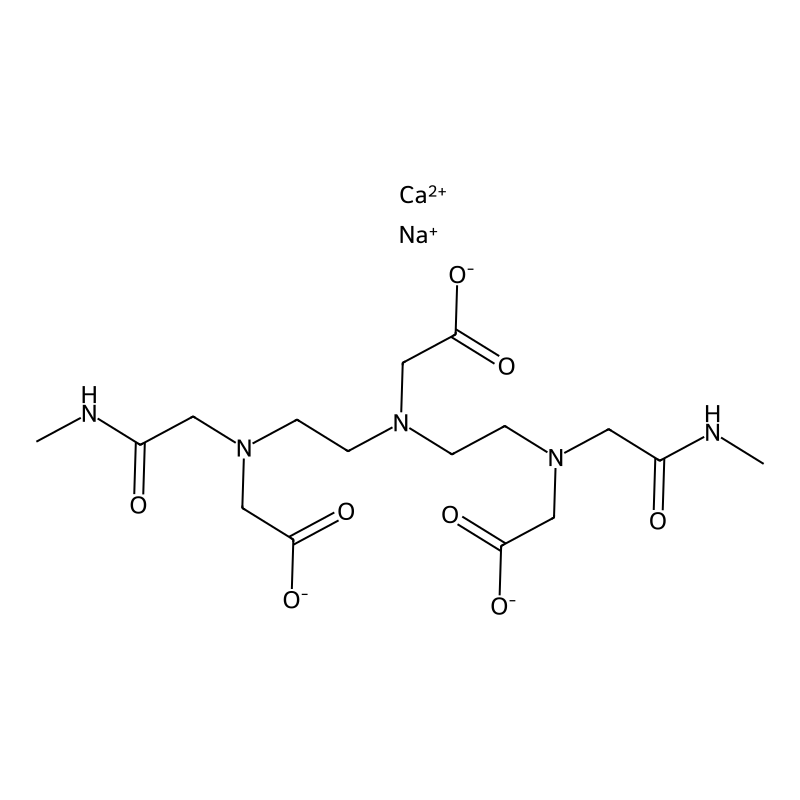

Caldiamide sodium (CAS 122760-91-2) is the sodium calcium complex of diethylenetriaminepentaacetic acid bis-methylamide (DTPA-BMA). It is primarily known as a constituent in gadodiamide injection (Omniscan), where it exists in a 20:1 molar ratio with Gadodiamide (Gd DTPA-BMA), serving as a stabilizing excipient to prevent gadolinium dissociation [1]. Its function is crucial in pharmaceutical formulations where metal complex stability is paramount for product safety and efficacy. The chemical formula is C₁₆H₂₆CaN₅NaO₈, with a molecular weight of 479.47 g/mol [2]. Understanding its stability and pharmacokinetic behavior in biological systems is essential for pharmaceutical development, particularly for contrast agents where in vivo transchelation can pose significant safety concerns.

Stability and Pharmacokinetic Data Summary

The following table summarizes key quantitative stability and pharmacokinetic data for this compound from preclinical studies:

Table 1: Pharmacokinetic and Stability Profile of this compound in Rats [1]

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Elimination Half-life | 0.31 hours | Intravenous dose of 0.015 mmol/kg of ¹⁴C-labeled NaCa DTPA-BMA in rats |

| Volume of Distribution | 244 ml/kg | |

| Plasma Clearance | 9.2 ml/min/kg | |

| Cumulative Urinary Excretion (4h) | 86.6% of dose | |

| Cumulative Urinary Excretion (120h) | 95.3% of dose | |

| Cumulative Fecal Excretion (120h) | 3.3% of dose | |

| Unchanged Parent Drug in Urine | ~92% | HPLC and ICP-AES analysis of urine samples |

| Zn Transchelation Metabolite | ~7% | |

| Cu Transchelation Metabolite | ~1% |

This data demonstrates that this compound is rapidly cleared from plasma, distributes primarily in the extracellular fluid compartment, and is eliminated predominantly via renal excretion. The high percentage of unchanged drug recovered in urine indicates considerable in vivo stability, albeit with minor transchelation observed [1].

Detailed Experimental Protocols

Protocol for In Vivo Pharmacokinetic and Stability Study in Rats

This protocol is adapted from the study providing the core data on this compound [1].

3.1.1 Objective

To determine the basic pharmacokinetic parameters, excretion profile, and metabolic stability of this compound in a rodent model.

3.1.2 Materials

- Test Article: ¹⁴C-labeled this compound (NaCa DTPA-BMA).

- Animals: Laboratory rats (e.g., Wistar or Sprague-Dawley), specific pathogen-free.

- Equipment: Liquid Scintillation Counter (LSC), HPLC system with appropriate detector, ICP-AES, metabolic cages.

3.1.3 Procedure

Dosing and Sample Collection:

- Administer a single intravenous bolus dose of 0.015 mmol/kg ¹⁴C-labeled this compound to rats via the tail vein.

- House animals individually in metabolic cages allowing for separate collection of urine and feces.

- Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose) into heparinized tubes.

- Centrifuge blood samples immediately to obtain plasma.

- Collect urine and feces cumulatively over intervals (e.g., 0-4 h, 4-24 h, 24-72 h, 72-120 h).

Sample Analysis:

- Total Radioactivity: Homogenize fecal samples. Aliquot plasma, urine, and fecal homogenates. Mix with scintillation cocktail and count radioactivity using LSC to determine total drug-derived material.

- Metabolite Profiling:

- Pool urine samples collected over the first 4 hours.

- Analyze using HPLC with radiometric detection to separate and quantify the parent compound and its metabolites.

- Confirm the identity of metallo-metabolites (Zn, Cu forms) by coupling HPLC to ICP-AES for elemental analysis.

3.1.4 Data Analysis

- Calculate pharmacokinetic parameters (half-life, clearance, volume of distribution) using non-compartmental analysis from the plasma concentration-time data of total radioactivity.

- Determine mass balance by summing the cumulative radioactivity recovered in urine and feces.

- Report the relative abundance of parent drug and metabolites as a percentage of the total drug-related material in urine.

Supplemental Protocol: In Vitro Plasma Stability Study

While not specific to caldiamide, this standard protocol assesses a compound's stability in biological matrices.

3.2.1 Objective

To evaluate the stability of this compound in plasma under controlled conditions.

3.2.2 Materials

- Test Article: this compound (unlabeled).

- Matrix: Fresh or freshly thawed rat, human, or other relevant species plasma.

- Equipment: HPLC system coupled with Mass Spectrometer (LC-MS/MS) or UV-Vis detector, controlled environment incubator.

3.2.3 Procedure

Incubation Preparation:

- Prepare a stock solution of this compound in a suitable buffer.

- Spike the stock solution into pre-warmed plasma to achieve a final concentration relevant to expected in vivo levels.

- Incicate the mixture at 37°C under gentle agitation.

- Aliquot samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

Sample Processing and Analysis:

- Precipitate proteins in each aliquot by adding a volume of acetonitrile containing an internal standard.

- Vortex mix, then centrifuge at high speed to pellet the protein.

- Inject the clear supernatant into the HPLC system.

- Use a calibrated LC-MS/MS method to quantify the concentration of intact this compound over time.

3.2.4 Data Analysis

- Plot the remaining percentage of the parent compound against time.

- Determine the in vitro half-life from the slope of the log-linear regression of the concentration-time profile.

Experimental Workflow and Data Interpretation

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound, integrating both in vivo and in vitro studies:

Diagram 1: Comprehensive Stability Assessment Workflow for this compound.

Key Findings and Interpretation

- Rapid Elimination and Extracellular Distribution: The short half-life and volume of distribution (~244 ml/kg) suggest this compound is confined to the extracellular space and cleared efficiently by the kidneys, a desirable trait for an excipient to minimize systemic exposure [1].

- High In Vivo Stability: The finding that approximately 92% of the recovered material in urine is the unchanged parent drug indicates that the calcium complex is stable in the biological environment. The minor transchelation to form Zn and Cu complexes (∼8% combined) demonstrates a low, but measurable, susceptibility to metal ion exchange [1]. This underscores the importance of including sensitive metallo-metabolite profiling in stability protocols.

Conclusion

This compound demonstrates favorable pharmacokinetics and high stability in biological systems, with rapid renal excretion and minimal metabolism. The protocols outlined herein, centered on radiolabeled pharmacokinetic studies and advanced analytical techniques like HPLC-ICP-AES, provide a robust framework for evaluating its stability. Researchers should note that the available data is primarily preclinical and dated. For modern drug development, these protocols should be considered a foundation and augmented with contemporary analytical methodologies and stricter regulatory guidelines to ensure a comprehensive understanding of the compound's behavior in biological systems.

References

FAQ & Troubleshooting Guide: Caldiamide Sodium Transchelation

Q1: What is in vivo transchelation, and why is it a concern with caldiamide sodium? A1: In vivo transchelation occurs when endogenous metal ions in the body displace the intended metal ion in a complex. For this compound (NaCa-DTPA-BMA), the calcium (Ca) ion can be displaced by endogenous zinc (Zn) or copper (Cu), forming metabolized species [1]. This is a concern because it can alter the stability, pharmacokinetics, and safety profile of the pharmaceutical agent.

Q2: What is the experimental evidence for this transchelation? A2: A key pharmacokinetic study in rats injected with 14C-labeled NaCa-DTPA-BMA provides direct evidence [1]. HPLC analysis of urine samples identified the presence of Zn and Cu forms of the complex, confirming that transchelation occurs in vivo.

Q3: What are the relative amounts of the parent drug and its transchelated metabolites? A3: The same study quantified the relative proportions of the different species found in urine [1]. The results are summarized below:

| Species | Relative Quantity in Urine | Description |

|---|---|---|

| Parent Drug (NaCa-DTPA-BMA) | ~92% | Unchanged this compound. |

| Zinc (Zn-DTPA-BMA) | ~7% | Metabolite from Zn transchelation. |

| Copper (Cu-DTPA-BMA) | ~1% | Metabolite from Cu transchelation. |

This data demonstrates that while transchelation does occur, it is a relatively minor pathway, with the majority of the drug being excreted unchanged [1].

Troubleshooting Experimental Issues

Researchers may encounter challenges when detecting or quantifying transchelation. Here are common issues and solutions:

| Problem | Possible Cause | Suggested Solution |

|---|---|---|

| Low yield of transchelated products | Physiological metal ion ratios and kinetics favor the parent complex. | Consider the data from [1]; a ~7:1 Zn-to-Cu metabolite ratio may be normal. Adjust expectations that Zn forms will dominate. |

| Inconsistent chromatographic results | Complex instability during sample preparation or analysis. | Ensure HPLC conditions (e.g., mobile phase, column type) match published methods [1]. Use fresh samples and minimize analysis delays. |

| Difficulty detecting Cu-DTPA-BMA | The Cu-transchelated form is a very minor metabolite (~1%). | Concentrate urine samples or use analytical techniques with higher sensitivity for copper species. |

Experimental Workflow for Transchelation Analysis

For researchers aiming to replicate or build upon these findings, the following workflow outlines the core methodology based on the cited study [1].

Key Protocol Details:

- Animal Model: Rats [1].

- Dosing: Single intravenous dose of 0.015 mmol/kg of 14C-labeled this compound [1].

- Sample Collection: Plasma and urine collected at specific intervals (up to 120 hours). Urine is the primary matrix for metabolite identification [1].

- Analytical Techniques:

- HPLC with Radiometric Detection: Used to separate and quantify the parent drug (NaCa-DTPA-BMA) from its transchelated metabolites (Zn-DTPA-BMA and Cu-DTPA-BMA) [1].

- ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy): Used to confirm the metal identity (Zn, Cu) in the HPLC-separated fractions [1].

Key Takeaways for Researchers

- Transchelation is Limited but Confirmable: this compound undergoes minor in vivo transchelation primarily with Zn, and to a much lesser extent with Cu [1].

- Urine is Key for Metabolite Detection: The transchelated products are primarily detected and quantified in urine.

- Methodology is Established: Robust protocols using radiolabeling, HPLC, and ICP-AES exist to study this phenomenon reliably.

References

minimizing Caldiamide sodium metal ion displacement

Understanding Metal Ion Displacement

Metal ion displacement occurs when trace metals in your buffer or sample compete with the calcium ion in the calcium-chelate complex (e.g., Caldiamide sodium). This competition can destabilize the complex, reduce its effective concentration, and lead to inconsistent experimental results.

The core mechanism involves a chelating agent (like EDTA or the chelator in Caldiamide) having a stronger binding affinity for certain contaminating metal ions (such as Zn²⁺ or Fe³⁺) than for Ca²⁺. These contaminant metals can displace the calcium from the complex [1] [2] [3].

Preventive Measures & Troubleshooting

The most effective strategy is to prevent contamination before it starts. The table below outlines common sources of metal contamination and how to address them.

| Source of Contamination | Preventive Action | Rationale |

|---|---|---|

| Buffers & Solutions | Use high-purity water (e.g., Milli-Q), treat buffers with chelating resins, or add a competing chelator. | Removes trace metals from solvents and reagents before complex formation [1]. |

| Labware | Use plasticware; acid-wash glassware. | Prevents leaching of metal ions from containers into solutions. |

| Sample Itself | Dialyze samples against chelator-free buffers; use size-exclusion chromatography. | Removes endogenous metal ions from biological samples. |

Experimental Workflow for System Preparation

Here is a detailed protocol to create a low-metal experimental environment:

Prepare Metal-Free Buffers:

- Use ultra-pure water (18.2 MΩ·cm resistivity).

- Prepare all buffers and salt solutions fresh from high-purity salts.

- Optional De-metalization: Pass buffers through a column packed with a chelex resin. Alternatively, add a small, controlled amount of a competing chelator (like EDTA) that has a high affinity for contaminant metals, followed by dialysis to remove the chelator and its bound metals.

Pre-Treat Labware:

- For plasticware: Use certified trace-metal-grade tubes and tips.

- For glassware: Soak in a 10% (v/v) nitric acid or hydrochloric acid bath for at least 24 hours. Rinse thoroughly with metal-free water at least three times before use.